1-Ethyl-N-methylpyrrolidine-2-carboxamide
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Overview
Description
1-Ethyl-N-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and a methyl group at the nitrogen atom, and a carboxamide group at the second position of the ring .
Preparation Methods
The synthesis of 1-Ethyl-N-methylpyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with methyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carboxamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-N-methylpyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Ethyl-N-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-N-methylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-Methylpyrrolidine-2-carboxamide: Lacks the ethyl group, which may affect its chemical and biological properties.
1-Ethylpyrrolidine-2-carboxamide: Lacks the methyl group, leading to differences in reactivity and applications.
N-Methylpyrrolidine-2-carboxamide: Lacks the ethyl group, which can influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-ethyl-N-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-4-5-7(10)8(11)9-2/h7H,3-6H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDRLFKYRMOWNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609424 |
Source
|
Record name | 1-Ethyl-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107599-38-2 |
Source
|
Record name | 1-Ethyl-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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